tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate
Description
tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is a chiral cyclohexane-derived carbamate featuring both amino (-NH2) and hydroxyl (-OH) substituents on its six-membered ring. The stereochemistry (1R,3S,5R) confers a distinct three-dimensional conformation, critical for its interactions in synthetic or biological systems.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 |
InChI Key |
YZAVHXISGAJTSH-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H](C1)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Reported Synthetic Routes
Route via Chiral Cyclohexanol Derivatives and Boc Protection
One common approach uses a chiral cyclohexanol intermediate bearing the amino group at position 3 and the hydroxy group at position 5. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Protects amino group as Boc-carbamate |
| Purification | Extraction, chromatography or crystallization | Yields pure tert-butyl carbamate derivative |
This method is widely used due to the mild conditions preserving stereochemistry and functional groups.
Stereoselective Aminohydroxylation of Cyclohexene Derivatives
An alternative method involves stereoselective aminohydroxylation of cyclohexene precursors to introduce amino and hydroxy groups simultaneously with defined stereochemistry, followed by Boc protection.
- Aminohydroxylation reagents: Osmium tetroxide (OsO4) or other catalytic systems.
- Amino source: Hydroxylamine derivatives or azides reduced post reaction.
- Boc protection as above.
This method allows direct installation of functional groups but requires careful control of reaction conditions to maintain stereoselectivity.
Reduction of Nitro or Azido Precursors
Starting from nitro- or azido-substituted cyclohexanol derivatives, reduction to the corresponding amine followed by Boc protection is another route.
- Reduction reagents: Hydrogenation (H2, Pd/C) or chemical reductants (SnCl2, Fe/HCl).
- Boc protection as described.
This approach is useful when amino group introduction is challenging by direct substitution.
Detailed Experimental Procedures from Literature
Boc Protection of (1R,3S,5R)-3-amino-5-hydroxy-cyclohexanol
A representative procedure adapted from synthetic patents and literature:
| Step | Procedure |
|---|---|
| 1 | Dissolve (1R,3S,5R)-3-amino-5-hydroxy-cyclohexanol in dry dichloromethane under inert atmosphere. |
| 2 | Cool the solution to 0°C using an ice bath. |
| 3 | Add triethylamine (1.2 equivalents) slowly to the stirred solution. |
| 4 | Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) dropwise over 10-15 minutes. |
| 5 | Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for additional 12 hours. |
| 6 | Quench reaction with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate. |
| 7 | Concentrate under reduced pressure and purify by silica gel chromatography (eluent: hexane/ethyl acetate). |
| 8 | Characterize product by NMR, IR, and MS confirming Boc protection and stereochemistry retention. |
Yield: Typically 80-90%.
Stereoselective Aminohydroxylation Followed by Boc Protection
From advanced synthetic methods:
| Step | Procedure |
|---|---|
| 1 | Subject cyclohexene derivative to aminohydroxylation using catalytic OsO4 and a nitrogen source (e.g., hydroxylamine-O-sulfonic acid). |
| 2 | Isolate the aminohydroxycyclohexane intermediate with desired stereochemistry. |
| 3 | Protect the amino group with Boc2O under standard conditions as above. |
| 4 | Purify and characterize as in 3.1. |
Yield: Variable, typically 60-75%, depending on stereoselectivity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Stereochemical Control |
|---|---|---|---|---|
| Direct Boc Protection of Aminocyclohexanol | Mild conditions, high yield, straightforward | Requires chiral amino alcohol precursor | 80-90% | High (if starting material is chiral) |
| Stereoselective Aminohydroxylation + Boc Protection | Simultaneous introduction of amino and hydroxy groups | Requires toxic OsO4 catalyst, moderate yield | 60-75% | Moderate to high (catalyst dependent) |
| Reduction of Nitro/Azido Precursors + Boc Protection | Access from nitro/azido precursors, versatile | Additional reduction step, potential side reactions | 70-85% | High (if reduction is stereospecific) |
Research Findings and Notes
- The stereochemistry (1R,3S,5R) is critical for biological activity and must be preserved throughout synthesis.
- Boc protection is preferred for amino group protection due to its stability and ease of removal.
- Solvent choice (e.g., dichloromethane) and temperature control are essential to avoid racemization.
- Purification by chromatography ensures removal of unreacted starting materials and side products.
- Analytical techniques such as NMR (including chiral shift reagents), IR spectroscopy, and mass spectrometry are used to confirm structure and stereochemistry.
- Patent literature (e.g., IL293088A, US20130274243A1) provides detailed synthetic routes and conditions relevant to this compound and related derivatives, confirming the utility of Boc protection strategies and stereoselective functionalization.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of drugs.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 365998-36-3)
- Structure: Cyclohexyl ring with amino and dimethylcarbamoyl (-N(C=O)(CH3)2) groups.
- Properties : Molecular formula C14H27N3O3, molecular weight 285.383 g/mol, boiling point 434.4±45.0°C .
- The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .
Cyclopentyl Carbamate Derivatives
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
- Structure : Cyclopentyl ring with a single hydroxyl substituent.
- Properties: Molecular formula C10H19NO3 (estimated), smaller ring size increases ring strain but enhances conformational rigidity .
- However, the lack of an amino group limits its utility in reactions requiring bifunctional intermediates .
Piperidine and Azabicyclo Carbamates
tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate (CAS 1203651-07-3)
- Structure : Piperidine ring (six-membered, one nitrogen) with a methyl substituent.
- Properties : Basic nitrogen enhances solubility in acidic media, while the methyl group adds steric bulk .
- Comparison : The piperidine scaffold is prevalent in CNS-targeting drugs (e.g., analgesics). The target compound’s cyclohexane ring lacks basicity, altering its pharmacokinetic profile .
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
- Structure : Rigid azabicyclo[3.1.0]hexane framework with fused rings.
- Properties : High conformational rigidity influences binding specificity in enzyme inhibition .
- Comparison : The bicyclic system restricts rotational freedom, unlike the flexible cyclohexane ring of the target compound. This makes azabicyclo derivatives valuable in designing enzyme inhibitors with high selectivity .
Fluorinated Derivatives
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1620012-51-2)
- Structure : Piperidine ring with a trifluoromethyl (-CF3) group.
- Properties : Molecular formula C11H19F3N2O2, molecular weight 268.28 g/mol. The -CF3 group enhances metabolic stability and electronegativity .
- Comparison : Fluorination increases resistance to oxidative metabolism, a feature absent in the target compound. This highlights the trade-off between hydrophilicity (hydroxyl group) and stability (fluorine) in drug design .
Structural and Functional Analysis
Stereochemical Considerations
The (1R,3S,5R) configuration of the target compound ensures precise spatial orientation of its amino and hydroxyl groups, critical for chiral recognition in asymmetric synthesis or receptor binding. In contrast, cyclopentyl derivatives (e.g., CAS 1330069-67-4) exhibit distinct stereochemical profiles (e.g., rel-1R,5S,6s), altering their interaction with biological targets .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C11H21N2O3
- Molecular Weight : 215.29 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Hydroxy and amino groups may facilitate interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been suggested that the compound could interact with specific enzymes or receptors involved in various metabolic pathways. Interaction studies have focused on its binding affinity to these targets, which is crucial for understanding its pharmacological potential.
Pharmacological Applications
The compound shows promise as a pharmacological agent due to its ability to influence protein-ligand interactions. Preliminary studies suggest that it may serve as a lead compound for drug development aimed at treating conditions related to enzyme dysregulation or receptor malfunction .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The presence of functional groups allows for strong interactions with target proteins.
- Substrate Activity : It may act as a substrate for certain enzymes, facilitating biochemical reactions critical for cellular function.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (4-hydroxycyclohexyl)carbamate | C11H21NO3 | Hydroxy group on a different carbon position |
| Tert-butyl ((1R,3S)-3-amino-cyclohexanol) | C11H21N2O2 | Lacks carbamate functionality |
| Tert-butyl ((1S,3S)-3-amino-cyclopentanol) | C10H19N2O2 | Based on cyclopentane instead of cyclohexane |
This table highlights how structural variations influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of similar compounds in various biological systems. For instance:
- Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might exhibit similar properties .
- Receptor Binding Studies : Research indicated that compounds with similar structural motifs showed significant binding affinity to neurotransmitter receptors, which could be relevant for developing treatments for neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
